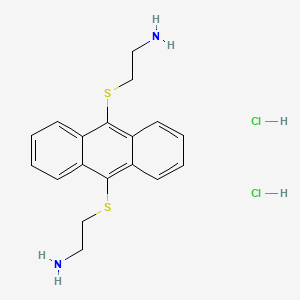
2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene moiety linked to an ethanamine chain through sulfur atoms. The presence of amino and thio groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of 9-chloroanthracene with 2-aminoethanethiol in the presence of a base to form the intermediate 10-((2-aminoethyl)thio)-9-anthracene. This intermediate is then reacted with 2-chloroethanethiol to yield the final product, which is subsequently converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted amines, amides.
Applications De Recherche Scientifique
2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes involving sulfur-containing compounds and amino groups.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride involves its interaction with molecular targets through its amino and thio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanethiol hydrochloride: Similar in structure but lacks the anthracene moiety.
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Contains ethoxy groups instead of thio groups.
2-(Aminooxy)ethanamine dihydrochloride: Contains an aminooxy group instead of thio groups.
Uniqueness
2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties and enhances its reactivity in various chemical reactions. This structural feature sets it apart from other similar compounds and broadens its range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C18H22Cl2N2S2 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
2-[10-(2-aminoethylsulfanyl)anthracen-9-yl]sulfanylethanamine;dihydrochloride |
InChI |
InChI=1S/C18H20N2S2.2ClH/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17;;/h1-8H,9-12,19-20H2;2*1H |
Clé InChI |
HLLLPFBWKNLZSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCN)SCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


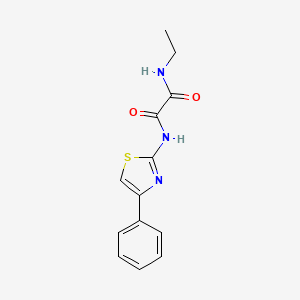

![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080254.png)
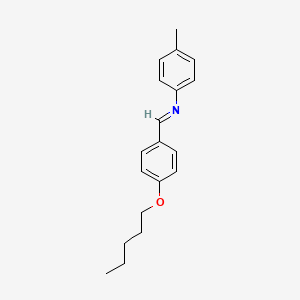
![2-phenoxy-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15080260.png)
![Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080263.png)
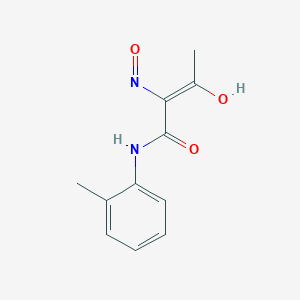
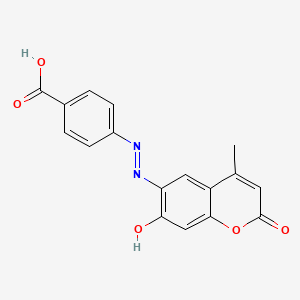
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15080275.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15080285.png)
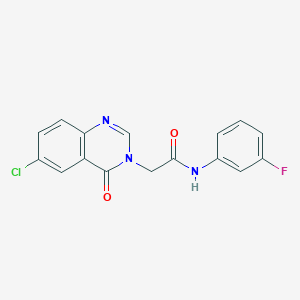
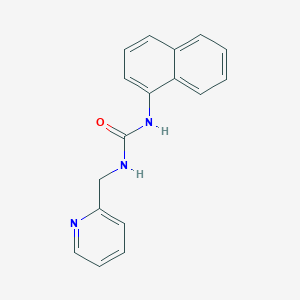
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080295.png)
![methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate](/img/structure/B15080304.png)
